![molecular formula C15H21BrIN3O2 B13649026 tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by halogenation and subsequent spirocyclization. The general synthetic route can be summarized as follows:
Preparation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Halogenation: The pyrazole ring is then subjected to bromination and iodination using reagents such as N-bromosuccinimide (NBS) and iodine, respectively.
Spirocyclization: The halogenated pyrazole is reacted with a suitable azaspiroheptane precursor under basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole ring or the spirocyclic structure.
Coupling Reactions: The halogenated pyrazole can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., PCC, DMP) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The halogenated pyrazole moiety may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-(3-chloro-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-(3-bromo-4-fluoro-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-(3-bromo-4-iodo-5-ethyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate lies in its specific combination of halogenated pyrazole and azaspiroheptane moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H21BrIN3O2 |
|---|---|
Poids moléculaire |
482.15 g/mol |
Nom IUPAC |
tert-butyl 6-(3-bromo-4-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H21BrIN3O2/c1-9-11(17)12(16)18-20(9)10-5-15(6-10)7-19(8-15)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3 |
Clé InChI |
QBNDZFXFSYNXHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2CC3(C2)CN(C3)C(=O)OC(C)(C)C)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


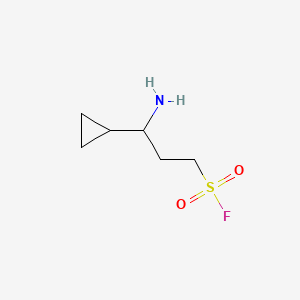
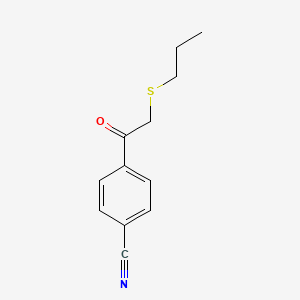
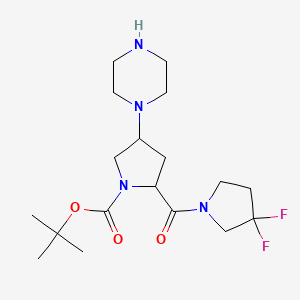
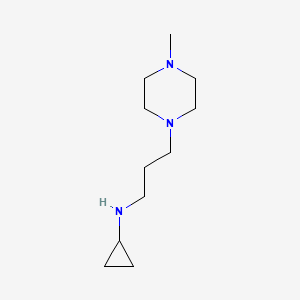
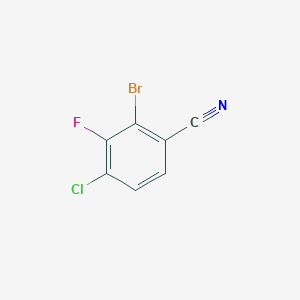
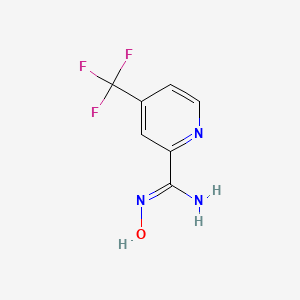
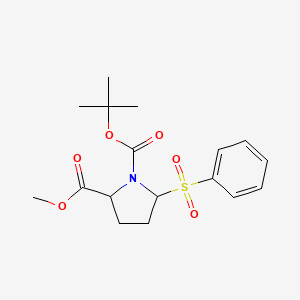
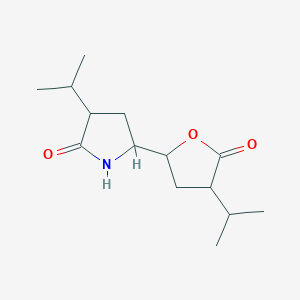
![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
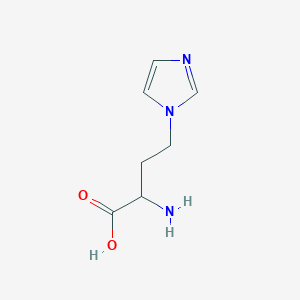
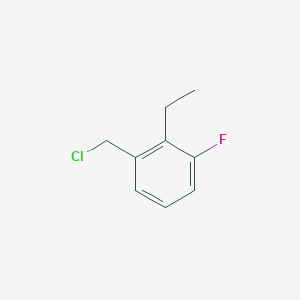
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)

